1-(Furan-3-ylmethyl)-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea
Description
1-(Furan-3-ylmethyl)-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea is a disubstituted urea derivative featuring a unique combination of heterocyclic and aromatic substituents. Its structure comprises a urea core (-NH-CO-NH-) with two nitrogen-bound methyl groups: one linked to a furan-3-yl moiety and the other to a thiophen-2-yl group. The third substituent is a 3-phenylpropyl chain attached to the carbonyl-adjacent nitrogen.
Properties
IUPAC Name |
1-(furan-3-ylmethyl)-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-20(21-11-4-8-17-6-2-1-3-7-17)22(14-18-10-12-24-16-18)15-19-9-5-13-25-19/h1-3,5-7,9-10,12-13,16H,4,8,11,14-15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMHGBZQIPZQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)N(CC2=COC=C2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-ylmethyl)-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of Intermediate Compounds:
Step 1: Synthesis of furan-3-ylmethylamine from furan-3-carboxaldehyde through reductive amination.
Step 2: Synthesis of thiophen-2-ylmethylamine from thiophene-2-carboxaldehyde using a similar reductive amination process.
Step 3: Preparation of 3-phenylpropyl isocyanate from 3-phenylpropylamine and phosgene or a phosgene substitute.
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Coupling Reaction:
Step 4: The final step involves the coupling of furan-3-ylmethylamine, thiophen-2-ylmethylamine, and 3-phenylpropyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-ylmethyl)-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while nitration of the phenyl ring could produce nitrophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.
Mechanism of Action
The mechanism by which 1-(Furan-3-ylmethyl)-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules (compounds 13–17 from ), focusing on core functional groups, substituents, and inferred physicochemical properties.
Structural Comparison
Key Observations
Core Functional Groups: The target’s urea core enables strong hydrogen-bonding capacity, contrasting with the amide (compounds 13–14) and ester (15–17) cores of analogs. Ureas generally exhibit higher polarity than esters but comparable to amides, impacting solubility and membrane permeability.
Substituent Effects: Alkoxy vs. Heterocyclic Groups: Compounds 15–17 employ methoxy, ethoxy, or propoxy groups, which are electron-donating and modulate aryl ring electronics. Hydrophobic Chains: The 3-phenylpropyl chain in the target provides extended hydrophobicity, analogous to the propoxy group in compound 17 but distinct from the shorter ethoxy/methoxy chains in 15–16 .
Biological and Chemical Implications :
- Ureas like the target may exhibit stronger hydrogen-bonding interactions with biological targets (e.g., kinases or GPCRs) compared to esters or amides.
- The thiophene moiety’s sulfur atom could improve metabolic stability relative to furan or alkoxy groups, which are prone to oxidative degradation .
Research Findings and Methodological Considerations
While explicit data on the target compound’s bioactivity or physical properties are unavailable in the provided evidence, methodological insights can be inferred:
- Structural Characterization : X-ray crystallography using software such as SHELX () is likely employed for resolving the target’s conformation, given its prevalence in small-molecule refinement .
Biological Activity
1-(Furan-3-ylmethyl)-3-(3-phenylpropyl)-1-(thiophen-2-ylmethyl)urea, with the CAS number 1421455-91-5, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a unique structure that incorporates furan and thiophene moieties, which are known for their pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 354.5 g/mol
- Structural Features : The compound consists of a urea functional group bonded to furan and thiophene rings, which enhances its potential interactions with biological targets.
Biological Activity
The biological activities of compounds containing urea and thiourea groups have been widely studied, revealing a range of therapeutic potentials including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has been evaluated for various biological activities as follows:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of urea have shown selective cytotoxicity against various cancer cell lines. A study reported that related compounds demonstrated GI values (the concentration required to inhibit cell growth by 50%) in the range of 15 to 30 μM against breast and lung cancer cells .
| Compound | Cancer Cell Line | GI (μM) |
|---|---|---|
| Compound A | MDA-MB-435 (Breast Cancer) | 15.1 |
| Compound B | EKVX (Lung Cancer) | 21.5 |
| Compound C | RPMI-8226 (Leukemia) | 25.9 |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Urea derivatives have been shown to possess antibacterial and antifungal properties. In particular, studies have indicated that related thiourea compounds can inhibit the growth of various bacterial strains at concentrations as low as 50 μg/mL .
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory effects. For example, certain thiourea derivatives have demonstrated the ability to reduce inflammation markers in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of urea and thiourea derivatives in clinical settings:
- Anticancer Study : A series of urea derivatives were tested against multiple cancer cell lines, showing promising results with selective cytotoxicity, particularly in breast and prostate cancers.
- Antimicrobial Evaluation : A comprehensive screening of thiourea derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
- Inflammation Models : In vivo studies using animal models demonstrated that certain urea derivatives could effectively reduce swelling and pain associated with inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
